DIPSO

Catalog No.
S604529
CAS No.
68399-80-4
M.F
C7H17NO6S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIPSO

CAS Number

68399-80-4

Product Name

DIPSO

IUPAC Name

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid

Molecular Formula

C7H17NO6S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14)

InChI Key

XCBLFURAFHFFJF-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Synonyms

3-(N,N-bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, DIPSO cpd

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O

Biological Buffer:

DIPSO is a zwitterionic molecule, meaning it carries both a positive and a negative charge within its structure, making it a good candidate for use as a biological buffer. Buffers help maintain a stable pH in solutions, which is crucial for many biological processes. Studies have shown that DIPSO exhibits excellent buffering capacity across a wide pH range (3-11) and has low toxicity to biological systems, making it a valuable tool for researchers in various fields of biology, including biochemistry, cell biology, and molecular biology [].

Pharmaceutical Research:

DIPSO has been investigated for its potential applications in drug development. Its ability to chelate metal ions, such as iron, has led to its exploration as a potential iron chelator for treating iron overload conditions. Additionally, its zwitterionic nature makes it a good candidate for improving the solubility and bioavailability of poorly soluble drugs [].

Material Science:

DIPSO has been explored for its potential applications in the development of functional materials. Its unique properties, including its ability to form self-assembled structures and its interaction with metal ions, make it a promising candidate for various applications, such as drug delivery systems, biosensors, and tissue engineering [].

DIPSO, chemically known as 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid, is a zwitterionic buffer widely used in biochemical and biological research. Its molecular formula is C7H17NO6S, and it has a molecular weight of approximately 243.30 g/mol. DIPSO is characterized by its ability to maintain a stable pH in the range of 7.0 to 8.2, making it particularly useful for various biological applications where pH stability is crucial .

The specific mechanism of action of AMPSO depends on the context of its application. Here are two potential mechanisms:

  • Chelation: AMPSO's ability to donate and accept protons allows it to chelate (form a complex with) metal ions. This property makes it useful in studies of metal ion transport and separation [].
  • Buffering: Due to its zwitterionic nature, AMPSO can act as a buffer, helping to maintain a stable pH in a solution [].
Typical of zwitterionic compounds. Its structure allows it to interact with acids and bases without significant changes in pH. The sulfonic acid group provides a strong acidic site, while the amino groups can accept protons, contributing to its buffering capacity. In aqueous solutions, DIPSO can dissociate into its zwitterionic form, which stabilizes the pH by neutralizing excess acids or bases .

DIPSO serves primarily as a buffering agent in biological systems. Its effectiveness in maintaining physiological pH levels makes it suitable for various applications, including cell culture and enzyme assays. Research indicates that DIPSO does not interfere with enzymatic activities at physiological pH levels, which is critical for maintaining cellular functions . Furthermore, studies have shown that DIPSO can enhance the stability of proteins and other biomolecules during experimental procedures .

DIPSO can be synthesized through the reaction of 2-aminoethanol with 3-chloro-2-hydroxypropane-1-sulfonic acid. This process involves several steps:

  • Preparation of Reactants: Combine 2-aminoethanol and 3-chloro-2-hydroxypropane-1-sulfonic acid.
  • Reaction: Heat the mixture under controlled conditions to facilitate the formation of the zwitterionic structure.
  • Purification: The product is then purified through crystallization or chromatography methods to isolate DIPSO from unreacted materials and byproducts.

This synthetic approach allows for high yields of pure DIPSO suitable for laboratory use .

DIPSO's primary applications include:

  • Biochemical Research: Used as a buffering agent in various biochemical assays.
  • Cell Culture: Maintains optimal pH levels in cell culture media.
  • Protein Stabilization: Enhances the stability of proteins during purification and storage.
  • Electrophoresis: Utilized in gel electrophoresis as a buffer to maintain pH during separation processes .

Studies on DIPSO have focused on its interactions with various biomolecules, particularly proteins and nucleic acids. Research indicates that DIPSO does not significantly alter the conformational stability of proteins compared to other common buffers. This property makes it an attractive choice for experiments where protein integrity is paramount . Additionally, interaction studies have shown that DIPSO can effectively stabilize enzymes during catalytic reactions without inhibiting their activity.

DIPSO shares similarities with several other zwitterionic buffers commonly used in biological research. Here are some comparable compounds:

Compound NameMolecular FormulapH RangeUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO37.0 - 9.0Excellent buffering capacity at higher pH
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acidC8H18N2O4S6.8 - 7.4Commonly used in cell culture applications
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acidC8H18N2O4S6.8 - 7.4Similar buffering range but different structural properties

Uniqueness of DIPSO

DIPSO's uniqueness lies in its specific buffering range (7.0 - 8.2) and its minimal interference with biological processes compared to other buffers like Tris or HEPES. Its ability to stabilize proteins without affecting their activity makes it particularly valuable in experimental setups where maintaining biological function is critical .

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid, commonly known as DIPSO, represents a significant member of the Good's buffer family with the molecular formula C₇H₁₇NO₆S [1] [2] [3]. The compound exhibits a molecular weight of 243.28 grams per mole and is characterized by the Chemical Abstracts Service number 68399-80-4 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid, which accurately reflects its complex molecular architecture [1] [3].

The structural framework of DIPSO consists of a three-carbon propane backbone that serves as the central scaffold for multiple functional groups [1] [4]. The molecule features a tertiary amine group positioned at the third carbon of the propane chain, where the nitrogen atom is substituted with two 2-hydroxyethyl groups [1] [2]. A hydroxyl group is attached to the second carbon of the propane backbone, while a sulfonic acid group (-SO₃H) occupies the terminal position [1] [3] [4].

Structural ComponentPositionChemical GroupMolecular Contribution
Propane backboneCentral scaffoldC₃H₆Structural foundation
Tertiary amineCarbon 3N(C₂H₄OH)₂Primary ionizable center
Secondary hydroxylCarbon 2-OHHydrophilic functionality
Primary hydroxylsTerminal ethyl chains2 × -CH₂OHHydrogen bonding sites
Sulfonic acidCarbon 1-SO₃HSecondary ionizable group

The molecular geometry of DIPSO allows for extensive hydrogen bonding capabilities through its three hydroxyl groups and the sulfonic acid moiety [4] [8]. The bis(2-hydroxyethyl)amino substituent creates a branched structure that enhances water solubility and provides multiple sites for intermolecular interactions [2] [4]. The spatial arrangement of these functional groups contributes significantly to the compound's effectiveness as a biological buffer system [6] [8].

Zwitterionic Properties and Charge Distribution

DIPSO functions as a zwitterionic compound, possessing both positively and negatively charged regions within the same molecule under physiological conditions [6] [8]. The zwitterionic nature arises from the presence of two distinct ionizable groups: the tertiary amine nitrogen and the sulfonic acid group [8] [13]. This dual ionization capability establishes DIPSO as an effective buffer in the physiological pH range of 7.0 to 8.2 [6] [13] [23].

The primary ionization occurs at the tertiary amine nitrogen, which can accept protons to form a positively charged ammonium species [8] [15]. The pKa value for this ionization is 7.60 at 25°C, positioning DIPSO optimally for buffering near physiological pH [13] [15] [23]. The sulfonic acid group remains deprotonated under physiological conditions, maintaining a permanent negative charge that contributes to the overall zwitterionic character [8] [16].

Temperature (°C)pKa ValueBuffer CapacityZwitterionic State
57.81MaximumFully zwitterionic
257.60OptimalBalanced charges
377.35PhysiologicalStable zwitterion
556.95ReducedCharge distribution altered

The temperature coefficient for DIPSO ionization is -0.02 pH units per degree Celsius, indicating that the pKa decreases with increasing temperature [8] [15] [23]. This temperature dependence affects the charge distribution and buffering efficiency across different thermal conditions [8]. The relatively modest temperature coefficient makes DIPSO suitable for applications requiring thermal stability [15] [23].

The charge distribution in DIPSO creates distinct electrostatic regions that influence its interactions with biological macromolecules [6] [24]. The positively charged amine region can interact with negatively charged species, while the negatively charged sulfonate group provides complementary binding sites [24]. This balanced charge distribution minimizes non-specific interactions with proteins and enzymes, making DIPSO particularly suitable for biochemical applications [6] [24].

Chemical Stability and Reactivity Profile

DIPSO demonstrates exceptional chemical stability under standard laboratory and physiological conditions [16] [17]. The compound maintains its structural integrity across a wide range of temperatures and pH values, making it highly reliable for long-term experimental applications [16]. Under normal ambient and anticipated storage conditions of temperature and pressure, DIPSO exhibits no significant decomposition or structural changes [16] [17].

The chemical stability of DIPSO stems from the robust nature of its constituent functional groups [16] [17]. The sulfonic acid group is particularly stable and resistant to hydrolysis under aqueous conditions [16]. The tertiary amine structure provides resistance to oxidation and nucleophilic attack compared to primary or secondary amines [17]. The hydroxyl groups, while reactive toward strong oxidizing agents, remain stable under typical biological buffer conditions [16] [17].

Stability ParameterConditionObservationReference Temperature
Thermal stabilityUp to 100°CNo decompositionStandard pressure
pH stability6.0-9.0Structural integrity maintained25°C
Hydrolytic stabilityAqueous solutionNo hydrolysis observed37°C
Oxidative stabilityAir exposureMinimal oxidationRoom temperature

DIPSO shows limited reactivity with most common laboratory reagents and biological molecules [16] [17]. The compound does not participate in enzymatic degradation pathways, ensuring consistent buffering capacity throughout extended experimental periods [6] [10]. However, DIPSO can react violently with strong oxidizing agents, necessitating careful handling and storage away from such materials [16] [17].

The compound exhibits minimal interaction with metal ions compared to other biological buffers, reducing the risk of metal chelation that could interfere with metalloproteins or enzyme systems [24]. This low metal-binding affinity enhances DIPSO's utility in studies involving metal-sensitive biological processes [6] [24]. The chemical inertness of DIPSO toward most biological macromolecules makes it an ideal choice for maintaining physiological pH without introducing unwanted chemical modifications [6] [10].

Structural Comparison with Related Biological Buffers

DIPSO belongs to the extensive family of Good's biological buffers, which share common structural features designed for optimal performance in biological systems [6] [10] [23]. When compared to other prominent biological buffers such as 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid and 3-(N-morpholino)propanesulfonic acid, DIPSO exhibits unique structural characteristics that distinguish its buffering properties [23] [24].

The molecular architecture of DIPSO differs significantly from piperazine-based buffers like 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid [23] [24]. While 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid contains a six-membered piperazine ring, DIPSO features an acyclic tertiary amine structure with flexible hydroxyethyl chains [23] [24]. This structural difference results in distinct conformational flexibility and hydrogen bonding patterns [24].

Buffer ComparisonMolecular WeightpKa (25°C)pH RangeStructural Class
DIPSO243.287.607.0-8.2Acyclic aminosulfonic acid
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid238.307.486.8-8.2Piperazine derivative
3-(N-morpholino)propanesulfonic acid209.267.206.5-7.9Morpholine derivative
2-[tris(hydroxymethyl)methylamino]ethanesulfonic acid229.257.406.8-8.2Tris derivative

The hydroxyl group content in DIPSO exceeds that of many related buffers, providing enhanced water solubility and hydrogen bonding capacity [23] [24]. This abundance of hydroxyl groups contributes to DIPSO's excellent solubility characteristics and minimal interference with biological systems [6] [24]. The three hydroxyl groups in DIPSO compare favorably to the single hydroxyl group in 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid and the absence of hydroxyl groups in 3-(N-morpholino)propanesulfonic acid [23] [24].

The temperature dependence of DIPSO's pKa value (-0.02 pH units/°C) falls within the range typical for Good's buffers but is notably higher than some alternatives [15] [23]. This temperature coefficient is identical to that of 2-[tris(hydroxymethyl)methylamino]ethanesulfonic acid but greater than 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (-0.014 pH units/°C) [15] [23]. The temperature sensitivity affects the choice of buffer for applications requiring precise pH control across varying thermal conditions [8] [15].

XLogP3

-5.1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68399-80-4

General Manufacturing Information

1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15

Copper(II) complexation properties and surfactant activity of 3-[N, N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid and N-(2-Hydroxyethyl)piperazine-N'-2-hydroxypropanesulfonic acid pH buffers which may affect trace metal speciation in in vitro studies

M T Vasconcelos, M A Azenha, C M Almeida
PMID: 9882392   DOI: 10.1006/abio.1998.2884

Abstract

Disadvantages of the some zwitterionic pH buffers are (i) that they can interact with metal ions as well as protons, and (ii) that they may have a surfactant effect in chemical or in vitro biological or biochemical studies. This has to be taken into account when a buffer is selected. Here, the copper-complexing capacity and the surfactant activity of three compounds, 3-[N,N-bis (2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO), N-(2-hydroxyethyl)piperazine-N'-(2-hydroxypropanesulfonic acid) (HEPPSO), and piperazine-N,N'-bis(2-ethanesulfonic acid) (Pipes), were investigated. Global stability constants (log betaabc) of copper(II)-buffer complexes were determined, at 25 degrees C, 0.5 M ionic strength, and at 0.8 mM buffer concentration, by pH and pCu ion-selective electrode measurements. Here, betaabc corresponds to the equilibrium: aCu2+ + bL- + cH+ left and right arrow (CuaLbHc)(2a-b+c); HL = DIPSO or HEPPSO; c: +1 = proton; -1 = hydroxide. Using SUPERQUAD constants were calculated, giving: DIPSO: log beta110 = 5.02, log beta120 = 8.99, log beta130 = 13.0, log beta140 = 16.3, log beta14-1 = 9.26, log beta14-2 = 0.645, log beta150 = 20.5, log beta160 = 24.3, log beta16-1 = 16.1, log beta16-2 = 8.98; HEPPSO: log beta110 = 4.29, log beta120 = 8.35, log beta130 = 12.1, log beta140 = 15.9, log beta150 = 19.6, log beta160 = 23.4, log beta16-1 = 14.9. The pKa values were determined at higher buffer concentrations, giving a value 7.33 for DIPSO and 7.84 for HEPPSO at 2.0 mM buffer concentration. Effects of buffer concentration on stability and acidity constants were investigated and compared with measurements using voltammetric and potentiometric stripping analysis, confirming no copper(II) complexation by Pipes. Surfactant activities were determined using alternating current polarography, confirming marked surface activity of 10 mM of DIPSO or HEPPSO.


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